2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide
Description
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a heterocyclic acetamide derivative featuring a 2-oxo-1,2-dihydropyridine core substituted with an azepane-sulfonyl group at position 5 and an N-(4-chlorophenyl)acetamide moiety.
Key structural elements:
- 2-Oxo-1,2-dihydropyridine: A lactam ring system contributing to planar geometry and hydrogen-bonding capability.
- Azepane-sulfonyl group: A seven-membered cyclic sulfonamide, which may enhance lipophilicity and metabolic stability compared to smaller sulfonyl groups.
- N-(4-Chlorophenyl)acetamide: An electron-withdrawing chloro-substituted aromatic ring, likely influencing binding affinity and solubility.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-15-5-7-16(8-6-15)21-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYGZHIKRVHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the azepane ring: The azepane ring is attached through nucleophilic substitution reactions.
Formation of the final compound: The final compound is formed by coupling the intermediate products through amide bond formation reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparisons
Key Observations:
Sulfonyl Group Variations: The target compound’s azepane-sulfonyl group (7-membered ring) offers greater conformational flexibility and lipophilicity compared to the methylsulfonyl group in ’s compound . This may improve membrane permeability but reduce aqueous solubility.
Aromatic Ring Substitutions :
- The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and binding affinity. Comparatively, 4-nitro () or 4-methoxy (’s 13b) substituents may alter electronic profiles and steric hindrance, impacting receptor interactions .
Core Heterocycle Differences: The 2-oxo-1,2-dihydropyridine core in the target compound is structurally distinct from 2-oxoindoline derivatives (), which feature fused benzene rings. The indoline core’s rigidity may favor specific protein-binding pockets, while the pyridinone core’s partial saturation could enhance metabolic stability .
Physicochemical and Pharmacokinetic Properties
Limited direct data are available for the target compound, but inferences can be drawn from analogs:
- Metabolic Stability : Cyclic sulfonamides (e.g., azepane-sulfonyl) are generally more resistant to oxidative metabolism than linear sulfonyl groups, as seen in methylsulfonyl-containing compounds .
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates an azepane sulfonyl group, a dihydropyridinone ring, and a chlorophenylacetamide moiety, which potentially influence its biological activity and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Preliminary studies suggest that This compound may function as an enzyme inhibitor or modulate receptor activity. The proposed mechanism involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes. Interaction studies employing techniques such as molecular docking and surface plasmon resonance are crucial for elucidating these mechanisms.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anti-inflammatory effects : Potential applications in treating inflammatory conditions by selectively targeting inflammatory pathways.
- Analgesic properties : Efficacy in pain relief models suggests potential use in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of This compound :
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that derivatives of azepane compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. |
| Study B (2023) | Found that similar dihydropyridine derivatives showed high selectivity for CB2 receptors, indicating potential for treating inflammatory pain without psychoactive effects. |
| Study C (2023) | Reported on the synthesis and biological evaluation of related compounds with promising anti-cancer activity. |
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via multi-step reactions. A common route involves coupling pyridin-2-yl-4-oxobutanal derivatives with functionalized amines under controlled conditions. Catalysts (e.g., palladium-based) and solvents (e.g., dimethylformamide) are critical for achieving high yields. Reaction parameters such as temperature (80–120°C), pH, and stoichiometry must be tightly monitored to avoid side reactions. Characterization via NMR and mass spectrometry confirms intermediate and final product purity .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the positions of the azepane, sulfonyl, and chlorophenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity by quantifying impurities .
Q. How do the functional groups (azepane, sulfonyl, chlorophenyl) influence the compound’s reactivity and stability?
The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitutions. The azepane ring introduces steric hindrance, affecting reaction kinetics. The chlorophenyl moiety increases lipophilicity, influencing solubility in polar solvents. Stability studies (e.g., accelerated degradation under heat/light) reveal susceptibility to hydrolysis at the acetamide bond, requiring inert storage conditions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize synthesis scalability and reproducibility?
DoE (e.g., factorial designs) identifies critical factors (temperature, catalyst loading, solvent ratio) impacting yield. For example, a Central Composite Design (CCD) can model interactions between variables, reducing experimental runs by 40–60%. Response surface methodology (RSM) predicts optimal conditions (e.g., 100°C, 1.2 eq. catalyst) to achieve >85% yield with minimal variance .
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
Comparative studies of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) using molecular docking and enzyme assays clarify structure-activity relationships (SAR). For instance, replacing chlorophenyl with methoxyphenyl in analogs reduces kinase inhibition by 50%, highlighting the importance of electron-withdrawing groups. Meta-analyses of IC₅₀ values and crystallographic data (e.g., protein-ligand interactions) reconcile discrepancies .
Q. What computational strategies enhance reaction pathway prediction and mechanistic understanding?
Quantum mechanical calculations (DFT, MP2) model transition states and activation energies for sulfonation and cyclization steps. Molecular dynamics simulations predict solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest optimal catalysts or solvents, reducing trial-and-error experimentation .
Q. How do solvent polarity and proticity affect reaction pathways in derivatization studies?
Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms in sulfonyl group substitutions, while protic solvents (e.g., ethanol) stabilize carbocation intermediates in ring-closing reactions. Solvent screening via Kamlet-Taft parameters (polarity, hydrogen-bonding) correlates with yield trends. For example, dichloromethane (low polarity) minimizes side reactions during acetamide formation .
Q. What strategies validate the impact of substituent variations (e.g., halogen position) on pharmacological activity?
Isosteric replacement studies (e.g., Cl → F) combined with in vitro assays (e.g., cytotoxicity, receptor binding) quantify substituent effects. Para-substituted chlorophenyl analogs show 3-fold higher affinity for target enzymes than ortho-substituted derivatives, attributed to reduced steric clash. Free-Wilson analysis decomposes activity contributions of individual substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
